molecular formula C4H10ClPS B1620707 Diethylphosphinothioic chloride CAS No. 3982-89-6

Diethylphosphinothioic chloride

Cat. No.: B1620707
CAS No.: 3982-89-6
M. Wt: 156.61 g/mol
InChI Key: JWMMHPDEZMMJEB-UHFFFAOYSA-N
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Description

Diethylphosphinothioic chloride is an organophosphorus compound characterized by the formula C₄H₁₀ClPS and the structure (C₂H₅)₂P(S)Cl. It belongs to the phosphinothioic acid chloride family, where a sulfur atom replaces the oxygen in the phosphoryl group (P=O → P=S). This substitution imparts distinct chemical properties, such as enhanced nucleophilicity and resistance to hydrolysis compared to oxygen analogs .

Properties

CAS No.

3982-89-6

Molecular Formula

C4H10ClPS

Molecular Weight

156.61 g/mol

IUPAC Name

chloro-diethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H10ClPS/c1-3-6(5,7)4-2/h3-4H2,1-2H3

InChI Key

JWMMHPDEZMMJEB-UHFFFAOYSA-N

SMILES

CCP(=S)(CC)Cl

Canonical SMILES

CCP(=S)(CC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Dimethylphosphinothioic Chloride (CAS 993-12-4)

  • Formula : C₂H₆ClPS
  • Structure : (CH₃)₂P(S)Cl
  • Key Differences :
    • Smaller methyl groups reduce steric hindrance, increasing reactivity in nucleophilic substitutions.
    • Boiling point and solubility differ due to lower molecular weight.
  • Applications : Widely used as a reagent for introducing phosphorus-sulfur bonds in organic synthesis, particularly in pharmaceuticals .

Diethylphosphinic Chloride (CAS 1112-37-4)

  • Formula : C₄H₁₀ClOP
  • Structure : (C₂H₅)₂P(O)Cl
  • Key Differences :
    • Oxygen replaces sulfur in the phosphoryl group (P=O), making it more electrophilic and prone to hydrolysis.
    • Reacts vigorously with water to form diethylphosphinic acid .
  • Applications : Intermediate in flame retardants and ligand synthesis for catalysis .

Ethylphosphonothioic Dichloride (CAS 676-98-2)

  • Formula : CH₃Cl₂PS
  • Structure : Cl₂P(S)C₂H₅
  • Key Differences :
    • Dichloride structure (two Cl atoms) increases reactivity in stepwise substitutions.
    • Lower thermal stability compared to diethyl derivatives.
  • Applications : Precursor for thiophosphonate esters in pesticide production .

Diethyl Thiophosphoryl Chloride (Synonyms: Diethyl Phosphorochloridothioate)

  • Formula : C₄H₁₀ClO₂PS
  • Structure : (C₂H₅O)₂P(S)Cl
  • Key Differences: Thiophosphate ester (O-linked ethyl groups) rather than alkyl-phosphinothioic structure. Hydrolyzes to thiophosphoric acid derivatives.
  • Applications : Industrial-scale synthesis of insecticides and lubricant additives .

Diphenylphosphinic Chloride (CAS 1499-21-4)

  • Formula : C₁₂H₁₀ClOP
  • Structure : (C₆H₅)₂P(O)Cl
  • Key Differences :
    • Bulky phenyl groups enhance stability but reduce solubility in polar solvents.
    • Less reactive toward nucleophiles due to aromatic conjugation.
  • Applications : Synthesis of chiral ligands and flame-retardant polymers .

Comparative Data Table

Compound CAS Formula P-X Bond Reactivity with Water Key Applications
Diethylphosphinothioic Cl - C₄H₁₀ClPS P=S Slow hydrolysis Agrochemical intermediates
Dimethylphosphinothioic Cl 993-12-4 C₂H₆ClPS P=S Moderate Pharmaceutical synthesis
Diethylphosphinic Cl 1112-37-4 C₄H₁₀ClOP P=O Rapid hydrolysis Flame retardants
Ethylphosphonothioic Cl₂ 676-98-2 CH₃Cl₂PS P=S High (dichloride) Pesticide precursors
Diethyl thiophosphoryl Cl - C₄H₁₀ClO₂PS P=S (O-ester) Moderate Insecticides
Diphenylphosphinic Cl 1499-21-4 C₁₂H₁₀ClOP P=O Low Specialty ligands

Key Research Findings

  • Reactivity Trends: Sulfur-containing compounds (e.g., Diethylphosphinothioic chloride) exhibit slower hydrolysis than oxygen analogs due to sulfur’s lower electronegativity, enhancing their utility in moisture-sensitive reactions .
  • Steric Effects : Larger substituents (e.g., ethyl vs. methyl) decrease reaction rates but improve selectivity in asymmetric synthesis .
  • Industrial Relevance: Thiophosphoryl esters (e.g., Diethyl thiophosphoryl chloride) dominate agrochemical production, while phosphinic/phosphonothioic derivatives are niche intermediates for pharmaceuticals .

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